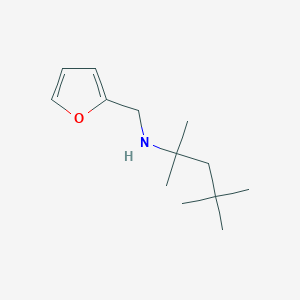![molecular formula C19H21N5O2 B503935 N-(1-allyl-1H-tetraazol-5-yl)-N-[2-(benzyloxy)-3-methoxybenzyl]amine CAS No. 880866-19-3](/img/structure/B503935.png)
N-(1-allyl-1H-tetraazol-5-yl)-N-[2-(benzyloxy)-3-methoxybenzyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-allyl-1H-tetraazol-5-yl)-N-[2-(benzyloxy)-3-methoxybenzyl]amine is a complex organic compound with a unique structure that includes a tetrazole ring, a methoxy group, and a phenylmethoxyphenyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-allyl-1H-tetraazol-5-yl)-N-[2-(benzyloxy)-3-methoxybenzyl]amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Phenylmethoxyphenyl Intermediate: This step involves the reaction of 3-methoxyphenol with benzyl chloride in the presence of a base to form 3-methoxy-2-phenylmethoxyphenol.
Introduction of the Tetrazole Ring: The phenylmethoxyphenyl intermediate is then reacted with sodium azide and triethyl orthoformate to introduce the tetrazole ring, forming 3-methoxy-2-phenylmethoxyphenyl tetrazole.
Alkylation: The final step involves the alkylation of the tetrazole compound with allyl bromide to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-allyl-1H-tetraazol-5-yl)-N-[2-(benzyloxy)-3-methoxybenzyl]amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The tetrazole ring can be reduced to form an amine.
Substitution: The phenylmethoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of brominated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
N-(1-allyl-1H-tetraazol-5-yl)-N-[2-(benzyloxy)-3-methoxybenzyl]amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its unique structure and reactivity.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of N-(1-allyl-1H-tetraazol-5-yl)-N-[2-(benzyloxy)-3-methoxybenzyl]amine involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to interact with enzymes and receptors in a similar manner. The methoxy and phenylmethoxy groups can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methoxy-N-methylaniline: Similar in structure but lacks the tetrazole ring.
3-Methoxyphenylboronic acid: Contains a methoxy group but has a boronic acid moiety instead of a tetrazole ring.
Indole Derivatives: Share some structural features but have different biological activities.
Uniqueness
N-(1-allyl-1H-tetraazol-5-yl)-N-[2-(benzyloxy)-3-methoxybenzyl]amine is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
880866-19-3 |
|---|---|
Molekularformel |
C19H21N5O2 |
Molekulargewicht |
351.4g/mol |
IUPAC-Name |
N-[(3-methoxy-2-phenylmethoxyphenyl)methyl]-1-prop-2-enyltetrazol-5-amine |
InChI |
InChI=1S/C19H21N5O2/c1-3-12-24-19(21-22-23-24)20-13-16-10-7-11-17(25-2)18(16)26-14-15-8-5-4-6-9-15/h3-11H,1,12-14H2,2H3,(H,20,21,23) |
InChI-Schlüssel |
PXVUBNJOSDLYEY-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1OCC2=CC=CC=C2)CNC3=NN=NN3CC=C |
Kanonische SMILES |
COC1=CC=CC(=C1OCC2=CC=CC=C2)CNC3=NN=NN3CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{3-methoxy-4-[(4-methylbenzyl)oxy]benzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B503852.png)
![1-[4-(benzyloxy)-3-bromo-5-ethoxyphenyl]-N-(pyridin-2-ylmethyl)methanamine](/img/structure/B503855.png)
![N-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B503857.png)
![N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B503858.png)
![N-{3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B503859.png)
![N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B503860.png)
![N-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B503865.png)
![N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B503866.png)
![N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B503867.png)
![N-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B503868.png)
![N-[4-(benzyloxy)-3-chloro-5-ethoxybenzyl]-2-(morpholin-4-yl)ethanamine](/img/structure/B503869.png)
![4-amino-N-[2-({2-[(2,4-dichlorobenzyl)oxy]benzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B503872.png)

![(FURAN-2-YLMETHYL)[(1-METHYLPYRROL-2-YL)METHYL]AMINE](/img/structure/B503875.png)
